trans-2-Methyl-6-(3,4,5-trimethoxybenzoyloxy)decahydroisoquinoline hydrochloride
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Overview
Description
trans-2-Methyl-6-(3,4,5-trimethoxybenzoyloxy)decahydroisoquinoline hydrochloride: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a decahydroisoquinoline core substituted with a 3,4,5-trimethoxybenzoyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyl-6-(3,4,5-trimethoxybenzoyloxy)decahydroisoquinoline hydrochloride typically involves multiple steps, including the formation of the decahydroisoquinoline core and subsequent functionalization with the 3,4,5-trimethoxybenzoyloxy group. Common synthetic routes may involve:
Formation of Decahydroisoquinoline Core: This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for hydrogenation steps and automated systems for purification processes such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyloxy moiety, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structure and functional groups.
- Studied for its ability to interact with biological targets such as enzymes and receptors.
Industry:
- Potential applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of trans-2-Methyl-6-(3,4,5-trimethoxybenzoyloxy)decahydroisoquinoline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the presence of methoxy groups can enhance its binding affinity to certain receptors, leading to modulation of signaling pathways.
Comparison with Similar Compounds
3,4,5-Trimethoxycinnamic acid: Known for its biological activities, including anti-inflammatory and antioxidant properties.
3,4,5-Trimethoxystilbene: A natural analogue of resveratrol with enhanced anticancer potency.
Methyl 3,4,5-trimethoxybenzoate: Used in the synthesis of various derivatives with biological activities.
Uniqueness: trans-2-Methyl-6-(3,4,5-trimethoxybenzoyloxy)decahydroisoquinoline hydrochloride stands out due to its decahydroisoquinoline core, which provides a unique scaffold for further functionalization and potential biological activity
Properties
CAS No. |
57464-37-6 |
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Molecular Formula |
C20H30ClNO5 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-2-ium-6-yl) 3,4,5-trimethoxybenzoate;chloride |
InChI |
InChI=1S/C20H29NO5.ClH/c1-21-8-7-13-9-16(6-5-14(13)12-21)26-20(22)15-10-17(23-2)19(25-4)18(11-15)24-3;/h10-11,13-14,16H,5-9,12H2,1-4H3;1H |
InChI Key |
MGULVNWJHKOYIJ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCC2CC(CCC2C1)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Cl-] |
Origin of Product |
United States |
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